2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid 2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1707571-85-4
VCID: VC4915455
InChI: InChI=1S/C10H12N2O3/c1-12-9(13)5-7-4-6(10(14)15)2-3-8(7)11-12/h5-6H,2-4H2,1H3,(H,14,15)
SMILES: CN1C(=O)C=C2CC(CCC2=N1)C(=O)O
Molecular Formula: C10H12N2O3
Molecular Weight: 208.217

2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

CAS No.: 1707571-85-4

Cat. No.: VC4915455

Molecular Formula: C10H12N2O3

Molecular Weight: 208.217

* For research use only. Not for human or veterinary use.

2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid - 1707571-85-4

Specification

CAS No. 1707571-85-4
Molecular Formula C10H12N2O3
Molecular Weight 208.217
IUPAC Name 2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Standard InChI InChI=1S/C10H12N2O3/c1-12-9(13)5-7-4-6(10(14)15)2-3-8(7)11-12/h5-6H,2-4H2,1H3,(H,14,15)
Standard InChI Key CBBNULXGNDTUGN-UHFFFAOYSA-N
SMILES CN1C(=O)C=C2CC(CCC2=N1)C(=O)O

Introduction

2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is a complex organic compound belonging to the class of hexahydrocinnolines. These compounds are characterized by their bicyclic structures, which often exhibit significant biological activities. The specific compound features a methyl group and a carboxylic acid functional group, contributing to its potential reactivity and interactions with biological systems.

Key Molecular Data

PropertyValue
Molecular FormulaC10H12N2O3
Molecular Weight208.22 g/mol
CAS Number1707571-85-4
PurityTypically 95%

Synthesis of 2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

The synthesis of this compound typically involves multi-step organic reactions. While specific detailed methods are not widely documented in the available literature, the general approach for synthesizing hexahydrocinnolines often includes:

  • Formation of the Hexahydrocinnoline Core: This can be achieved through condensation reactions followed by cyclization under acidic conditions.

  • Functional Group Modifications: Introduction of the methyl group and the carboxylic acid group can be done through methylation and oxidation reactions, respectively.

Advanced techniques such as microwave-assisted synthesis or solvent-free conditions may enhance efficiency and yield.

Comparison with Similar Compounds

CompoundStructural FeaturesBiological Activity
2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acidMethyl and carboxylic acid groupsPotential for immune response modulation
Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylateEthyl ester instead of carboxylic acidDifferent solubility and bioavailability profiles
2-Methyl-3-oxo-N-phenyl-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamideN-phenyl carboxamide groupExhibits apoptosis induction and anti-inflammatory effects

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